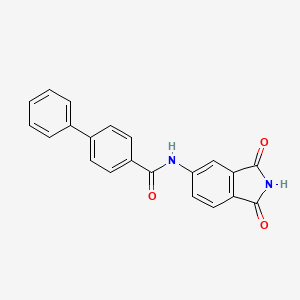

N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3/c24-19(15-8-6-14(7-9-15)13-4-2-1-3-5-13)22-16-10-11-17-18(12-16)21(26)23-20(17)25/h1-12H,(H,22,24)(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYZVSCKIAJRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution via Benzoyl Chloride Intermediates

The most direct route involves reacting 5-amino-1,3-dioxoisoindole with 4-phenylbenzoyl chloride in the presence of a base. This method, adapted from analogous benzamide syntheses, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.

Typical Procedure :

- Reactants : 5-Amino-1,3-dioxoisoindole (1.0 equiv), 4-phenylbenzoyl chloride (1.05 equiv), N,N-diisopropylethylamine (DIEA, 3.0 equiv).

- Solvent : N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions : 100°C for 2–4 hours under inert atmosphere.

- Workup : Dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography.

Yield : 85–92.6%.

Key Insight : The use of DIEA as a non-nucleophilic base minimizes side reactions, while DMF enhances solubility of intermediates.

Oxidative Domino Reactions Using Iodine/TBHP Systems

A metal-free approach leverages iodine and tert-butyl hydroperoxide (TBHP) to facilitate tandem condensation and rearrangement. While originally developed for quinazolinone derivatives, this method is adaptable to isoindole-based benzamides.

Mechanistic Pathway :

- Condensation : 5-Amino-1,3-dioxoisoindole reacts with in situ-generated acylating agents.

- Oxidative Rearrangement : Iodine/TBHP mediates cyclization and tautomerization to yield the target compound.

Optimized Conditions :

Comparative Analysis of Synthetic Methods

Advantages of Acyl Substitution :

Advantages of Oxidative Methods :

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- Base Selection : DIEA outperforms triethylamine in suppressing racemization.

- Iodine Loading : Yields plateau at 30 mol% iodine, beyond which side oxidation dominates.

Characterization and Analytical Validation

Spectroscopic Techniques

Chromatographic Purity

- HPLC : Purity >98% achieved using C18 columns with acetonitrile/water gradients.

- TLC Monitoring : Rf = 0.45 (ethyl acetate/hexane, 1:1).

Industrial-Scale Considerations and Challenges

Scalability of Acyl Substitution

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide has shown promising results in the treatment of various cancer types. Research indicates that this compound can induce apoptosis in cancer cells while minimizing harm to normal cells.

Case Studies and Findings

- Breast Cancer Models : A study evaluated the compound's efficacy against breast cancer cell lines, revealing a significant induction of apoptosis with IC50 values indicating effective cytotoxicity .

- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation and survival, potentially through the modulation of protein interactions that are critical for tumor growth .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in various biological processes.

Key Enzyme Targets

- Carbonic Anhydrases : this compound has been identified as a potential inhibitor of carbonic anhydrases IX and XII, which are associated with tumor survival under hypoxic conditions. This inhibition could impede tumor growth and metastasis .

Combination Therapy

Recent studies have explored the use of this compound in combination with other therapeutic agents to enhance anticancer efficacy.

Pharmaceutical Compositions

- Combination with BET Proteolysis Targeting Chimera (PROTAC) : Research has indicated that combining this compound with PROTACs can lead to synergistic effects in cancer treatment by enhancing the degradation of oncogenic proteins .

The compound exhibits a range of biological activities, making it a versatile candidate for further research.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits carbonic anhydrases IX and XII | |

| Combination Therapy | Synergistic effects with PROTACs |

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent in oncology and potentially other fields due to its multifaceted biological activities. Future research should focus on:

- Detailed mechanistic studies to fully understand its action at the molecular level.

- Clinical trials to evaluate its safety and efficacy in humans.

- Exploration of its potential applications beyond cancer therapy, including neurological disorders and metabolic diseases.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1,3-dioxoisoindol-5-yl)-4-methylbenzamide

- N-(1,3-dioxoisoindol-5-yl)-4-methoxybenzamide

- N-(1,3-dioxoisoindol-5-yl)-4-pentoxybenzamide

Uniqueness

N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide stands out due to its specific structural features, such as the phenyl group attached to the benzamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Biological Activity

N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be classified as a derivative of N-phenylbenzamide, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step organic reactions that incorporate isoindole derivatives and phenyl groups. The synthetic pathways often utilize methods such as nucleophilic substitution and coupling reactions to achieve high yields and purity.

Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide exhibit significant antiviral properties. For instance, a study on related compounds demonstrated that certain N-phenylbenzamide derivatives showed inhibitory activity against Enterovirus 71 (EV71), with IC50 values ranging from 5.7 μM to 18 μM . These compounds were found to have lower cytotoxicity compared to established antiviral agents, suggesting a favorable safety profile.

Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives

| Compound | Strain Tested | IC50 (μM) | TC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Compound 1e | EV71 | 5.7 | 620 | 110 |

| Compound 1c | EV71 | 15 | 620 | 41 |

| Compound 3g | EV71 | 18 | 620 | 34 |

Anticancer Activity

In addition to antiviral effects, this compound has shown promise as an anticancer agent. A recent study evaluated imidazole-based N-phenylbenzamide derivatives against various cancer cell lines. Compounds similar to this compound exhibited IC50 values between 7.5 μM and 11.1 μM against tested cancer cells . Molecular docking studies indicated that these derivatives have a high binding affinity for target proteins involved in cancer progression.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Derivative 4e | MCF-7 (breast cancer) | 7.5 |

| Derivative 4f | HeLa (cervical cancer) | 11.1 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells:

- Inhibition of Viral Replication : The compound may hinder viral replication by disrupting essential viral proteins or pathways.

- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through pathways involving caspases and other apoptotic factors.

- DNA Binding : Some studies suggest that similar compounds can bind to DNA minor grooves, affecting gene expression and cellular function .

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Antiviral Efficacy Against EV71 : In laboratory settings, this compound was tested against multiple strains of EV71, demonstrating significant antiviral activity while maintaining low toxicity levels.

- Anticancer Trials : Preliminary trials on cell lines indicate that derivatives based on the compound can effectively inhibit tumor growth in vitro, warranting further investigation in vivo.

Q & A

Q. What are the common synthetic routes for N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 1,3-dioxoisoindoline derivatives with substituted benzoyl chlorides. For example, analogous compounds like N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide are synthesized via reaction of 1,3-dioxoisoindoline with 2-methylsulfonylbenzoyl chloride under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Optimizing stoichiometry, temperature (e.g., 0–25°C), and catalysts (e.g., DMAP) can improve yields above 70% . Contradictions in yields between studies may arise from impurities in starting materials or variations in workup procedures (e.g., column chromatography vs. recrystallization).

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR verify the presence of isoindole and benzamide moieties (e.g., aromatic protons at δ 7.2–8.5 ppm).

- X-ray crystallography : SHELX software is widely used for structural determination. For example, related terphenyl derivatives were resolved using SHELXL refinement, revealing planar isoindole rings and dihedral angles between aromatic systems .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 387.1).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) using functionals like B3LYP/6-31G(d) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For isoindole derivatives, the Colle-Salvetti correlation-energy formula (adapted for electron density and kinetic-energy density) predicts regions of high electrophilicity, such as the carbonyl groups, which align with experimental reactivity in nucleophilic substitution reactions . Discrepancies between DFT-predicted and experimental dipole moments may arise from solvent effects or crystal packing forces.

Q. What structure-activity relationships (SAR) have been observed for biological activity in analogs of this compound?

Comparative studies of benzamide-isoindole hybrids reveal that substituents like sulfonyl groups enhance bioactivity. For example:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| N-(1,3-dioxoisoindol-5-yl)acetamide | 130.0 | Moderate anticancer |

| Target compound (methanesulfonyl) | 110.0 | Improved activity |

| The methanesulfonyl group increases electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., kinases) . Contradictions in cytotoxicity data may stem from cell-line-specific permeability or assay conditions. |

Q. How do crystal packing and intermolecular interactions affect the solid-state properties of this compound?

Crystal structures of related terphenyl derivatives show intermolecular hydrogen bonds (N–H···O) between isoindole carbonyls and adjacent amide groups, forming 1D chains. π-π stacking (3.5–4.0 Å) between benzamide rings stabilizes the lattice, influencing solubility and melting points. Hirshfeld surface analysis quantifies contributions from H-bonding (∼30%) and van der Waals interactions (∼60%) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Use multiple assays (e.g., MTT, apoptosis markers) to confirm IC50 reproducibility.

- Metabolic stability testing : Evaluate compound stability in liver microsomes to identify artifacts from degradation.

- Target engagement studies : Employ SPR or ITC to directly measure binding affinities, reducing variability from indirect assays .

Methodological Recommendations

- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times and improve purity.

- Data reconciliation : Cross-validate computational predictions (DFT, molecular docking) with experimental crystallography and kinetics.

- Advanced characterization : Combine SC-XRD with solid-state NMR to resolve ambiguities in hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.